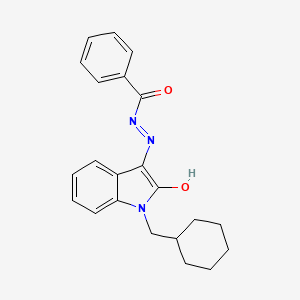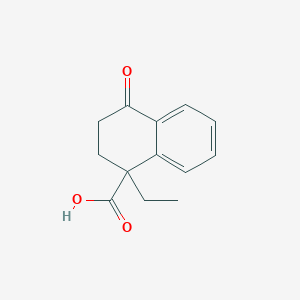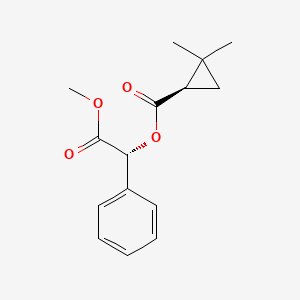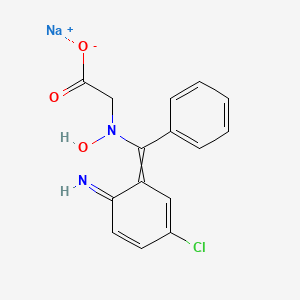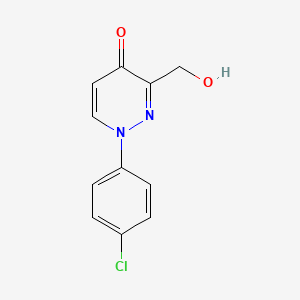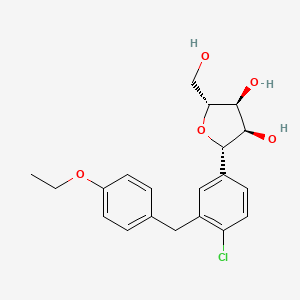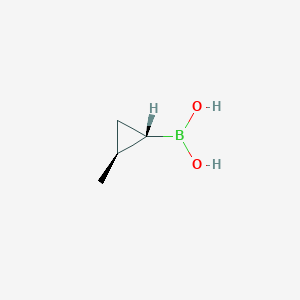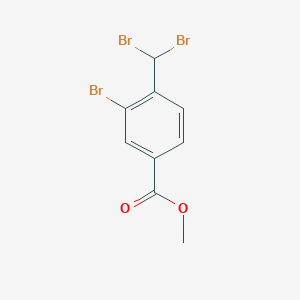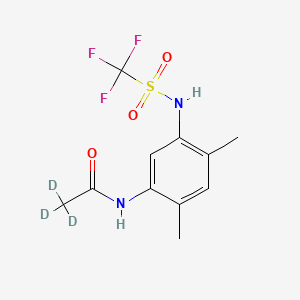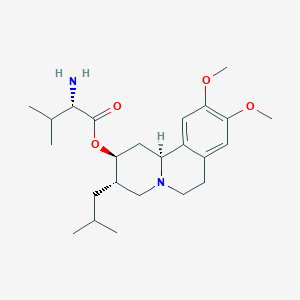
(2S,3S,11bS)-Dihydrotetrabenazine L-Val
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of (2S,3S,11bS)-Dihydrotetrabenazine L-Val involves several steps, starting from tetrabenazineThe reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are carried out under controlled temperatures and inert atmospheres to prevent oxidation .
Análisis De Reacciones Químicas
(2S,3S,11bS)-Dihydrotetrabenazine L-Val undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tetrabenazine or other related compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can further reduce the compound to simpler derivatives. Reducing agents like sodium borohydride are commonly used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Aplicaciones Científicas De Investigación
(2S,3S,11bS)-Dihydrotetrabenazine L-Val has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of related impurities in tetrabenazine formulations.
Biology: The compound is studied for its effects on neurotransmitter regulation and its potential use in treating neurological disorders.
Medicine: Research is ongoing to explore its therapeutic potential in treating movement disorders and other neurological conditions.
Industry: It is used in the pharmaceutical industry for the development and quality control of tetrabenazine-based medications
Mecanismo De Acción
The mechanism of action of (2S,3S,11bS)-Dihydrotetrabenazine L-Val involves the inhibition of vesicular monoamine transporter 2 (VMAT2). This inhibition reduces the uptake of monoamines such as dopamine, serotonin, and norepinephrine into synaptic vesicles, leading to a decrease in their release into the synaptic cleft. This action helps in reducing hyperkinetic movements and stabilizing neurotransmitter levels in the brain .
Comparación Con Compuestos Similares
(2S,3S,11bS)-Dihydrotetrabenazine L-Val is unique compared to other similar compounds due to its specific stereochemistry and the presence of the L-Val moiety. Similar compounds include:
Tetrabenazine: The parent compound used to treat hyperkinetic movement disorders.
Dihydrotetrabenazine: A reduced form of tetrabenazine without the L-Val moiety.
Other Tetrabenazine Impurities: Various related impurities with different stereochemistry and functional groups
This compound’s unique structure and properties make it a valuable tool in scientific research and pharmaceutical development.
Propiedades
Fórmula molecular |
C24H38N2O4 |
|---|---|
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
[(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20-,23-/m0/s1 |
Clave InChI |
GEJDGVNQKABXKG-UDSSINMLSA-N |
SMILES isomérico |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1OC(=O)[C@H](C(C)C)N)OC)OC |
SMILES canónico |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


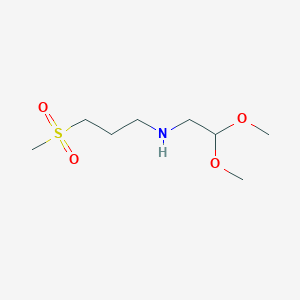
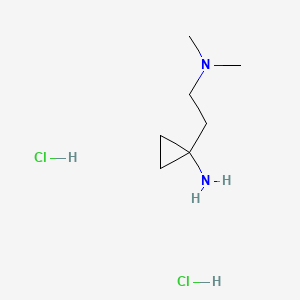
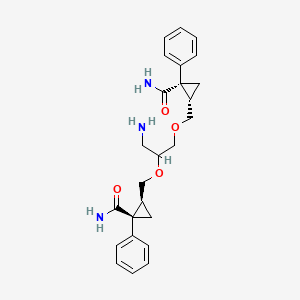
![1,6,10-Trimethyl-5-oxoindazolo[2,3-a]quinazoline-3,8-dicarbonitrile](/img/structure/B13850454.png)
